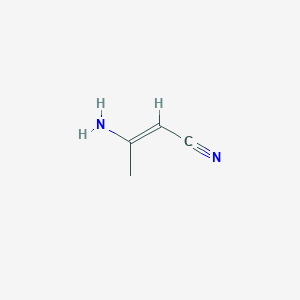

3-氨基巴豆腈

描述

2-Butenenitrile, 3-amino- (2-BN3A) is a synthetic chemical compound of the nitrile group. It is a colorless, volatile liquid with a pungent odor. 2-BN3A is used in various scientific research applications and has a variety of biochemical and physiological effects.

科学研究应用

二茂铁基吡啶的合成

3-氨基巴豆腈与二茂铁基-1,2-烯酮反应生成二茂铁基吡啶 . 该反应在金属有机化学领域具有重要意义,因为二茂铁基吡啶因其独特的电子性质而被广泛应用。

2-芳基腙-3-酮亚胺基-丁腈的形成

该化合物与对位取代的苯胺进行重氮化偶联反应生成2-芳基腙-3-酮亚胺基-丁腈 . 这些化合物在新型药物的开发中具有潜在的应用前景。

与芳基重氮盐的反应

3-氨基巴豆腈用于与芳基重氮盐反应。 与预期生成的腙不同,通过在α-碳上的亲电进攻和所得亚胺的水解,形成了2-芳基腙-3-酮丁腈 . 该反应在复杂有机化合物的合成中具有重要意义。

有机合成中的原料

它被用作有机合成中的重要原料和中间体 . 其中包括各种药物、农用化学品和染料的生产。

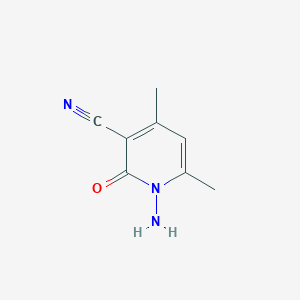

双(三氟甲基)嘧啶酮的形成

3-氨基巴豆腈被用作双亲核试剂,与六氟丙酮(乙氧基羰基亚胺)环缩合形成双(三氟甲基)嘧啶酮 . 这些化合物因其潜在的生物活性而在药物化学领域引起关注。

甲基-1,4-二氢吡啶和甲基喹啉衍生物的合成

3-氨基巴豆腈已被用于合成新的甲基-1,4-二氢吡啶、甲基喹啉和噻吩衍生物 . 这些衍生物因其广泛的生物活性而在制药工业中具有潜在的应用前景。

安全和危害

“2-Butenenitrile, 3-amino-” is classified as Acute toxicity, oral (Category 4), H302, Acute toxicity, dermal (Category 3), H311, and Skin sensitization (Category 1, 1A, 1B), H317 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

作用机制

Mode of Action

It has been observed that 3-aminocrotononitrile reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines . It also undergoes diazotization coupling reaction with p-substituted anilines to give 2-arylhydrazone-3-ketimino-butyronitriles . These reactions suggest that 3-Aminocrotononitrile may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function.

属性

IUPAC Name |

3-aminobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJOESCKJGFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061508 | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow flakes; [MSDSonline] | |

| Record name | 3-Aminocrotononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1118-61-2 | |

| Record name | 3-Amino-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 3-Aminocrotononitrile?

A1: The molecular formula of 3-Aminocrotononitrile is C4H6N2, and its molecular weight is 82.10 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-Aminocrotononitrile?

A2: Common spectroscopic techniques include FTIR [, , ], NMR (1H and 13C) [, , , , , ], HRMS [], and UV-Vis spectroscopy []. X-ray crystallography has also been used to determine the structure of 3-ACN derivatives [].

Q3: What are the key infrared (IR) spectral features of 3-Aminocrotononitrile?

A3: The IR spectrum of 3-ACN exhibits a strong C≡N stretching band in the 2300-2200 cm-1 range, similar to other nitriles. This band is generally broader when 3-ACN is frozen in a water matrix compared to an argon matrix, suggesting the formation of hydrogen bonds [].

Q4: How does the choice of acid chloride and base affect the regioselectivity of acylation reactions with 3-Aminocrotononitrile?

A4: The acylation of 3-ACN with acid chlorides exhibits strong regioselectivity depending on the acid chloride and base used. For instance, acylation with α,β-unsaturated acid chlorides in the presence of triethylamine favors C-acylation, leading to the formation of 3,4-dihydropyridin-(2H)-one derivatives via a [, ] sigmatropic rearrangement []. In contrast, certain aliphatic and aromatic acid chlorides may favor N-acylation depending on the reaction conditions [].

Q5: How is 3-Aminocrotononitrile used in the synthesis of heterocyclic compounds?

A5: 3-ACN serves as a versatile building block in the synthesis of various heterocyclic systems. Some key examples include:

- Pyridines: It is a common reagent in the Hantzsch pyridine synthesis [, , , , , ].

- Pyrimidines: Reacts with hydroxide catalysts to form aminopyrimidines [].

- Triazoles: Can be electrochemically oxidized to form 1,2,3[2H]-triazole-4-carbonitriles [].

- Isothiazoles: Reacts with 4,5-dichloro-1,2,3-dithiazolium chloride to form substituted isothiazoles [].

- Pyrazolopyrimidines: Coupled with diazonium salts to generate intermediates for pyrazolopyrimidine synthesis [].

- Furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones: Participates in a four-component reaction to yield these complex heterocycles [].

Q6: Can 3-Aminocrotononitrile be used in multicomponent reactions?

A6: Yes, 3-ACN is a valuable component in multicomponent reactions (MCRs). For example, it participates in a one-pot, four-component reaction with benzaldehyde, tetronic acid, and phenylhydrazine to afford 3-methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones []. It also plays a role in L-proline-catalyzed sequential four-component reactions to construct structurally complex heterocyclic ortho-quinones [].

Q7: What is unique about the reaction of 3-Aminocrotononitrile with arenediazonium salts?

A7: Instead of forming triazenes (expected from N-coupling), arenediazonium salts react with 3-ACN to produce 2-arylhydrazono-3-oxobutanenitriles. This occurs through diazonium coupling at the C2-vinylic carbon, accompanied by hydrolysis of the 3-amino group to a 3-oxo derivative [].

Q8: How does the configuration of arylhydrazones derived from 3-Aminocrotononitrile vary with substituents on the aryl ring?

A8: The E/Z configuration of arylhydrazones obtained from coupling reactions of 3-ACN with arenediazonium salts is influenced by the position and electronic nature of substituents on the aryl moiety [, ]. For example, para-substituted hydrazononitriles primarily exist as the Z isomer, while ortho-substituted analogs show a mixture of E and Z configurations [].

Q9: Is there information on the stability of 3-Aminocrotononitrile under various conditions?

A9: While specific stability data is limited within the provided research, 3-ACN is generally handled with care as it can be sensitive to moisture and air.

Q10: Does 3-Aminocrotononitrile exhibit any catalytic properties itself?

A10: The provided research focuses on the synthetic utility of 3-ACN as a building block rather than its potential catalytic properties.

Q11: Have any biological activities been reported for 3-Aminocrotononitrile derivatives?

A13: Yes, several studies highlight the biological potential of 3-ACN derivatives:* Antitumor Activity: Novel tetrapodal 1,4-dihydropyridines synthesized from 3-ACN displayed promising antitumor activity against various cancer cell lines, including A549 (lung carcinoma), HCT116 (colon adenocarcinoma), and MCF7 (breast cancer) []. These derivatives induced apoptosis, cell cycle arrest, and p53 protein expression in cancer cells while exhibiting lower damage effects on normal cells [, ].* Antimicrobial Activity: Heterocyclic tetraazo dyes synthesized from 3-ACN showed antimicrobial activity [].

Q12: Is there information on the toxicity and safety profile of 3-Aminocrotononitrile?

A12: Specific toxicological data is not presented within the provided research abstracts. As with any chemical, handling 3-ACN with caution and following appropriate safety measures is essential.

Q13: What is known about the environmental impact and degradation of 3-Aminocrotononitrile?

A13: The provided research primarily focuses on the synthetic applications of 3-ACN. Information on its environmental fate and potential ecotoxicological effects is not included.

Q14: What analytical methods are used to characterize and quantify 3-Aminocrotononitrile?

A16: Various analytical techniques are used to characterize 3-ACN and its derivatives, including:* Spectroscopy: FTIR, NMR (1H and 13C), HRMS, and UV-Vis spectroscopy [, , , , , ]. * Chromatography: Gas chromatography-mass spectrometry (GC-MS) has been used to identify 3-ACN as a marker for amphetamine synthesized via a specific route [].

Q15: Has 3-Aminocrotononitrile been identified as a marker in forensic analysis?

A17: Yes, the presence of 3-ACN in seized amphetamine samples has been linked to a specific synthetic route (Leuckart route) starting from the pre-precursor α-phenylacetoacetonitrile (APAAN) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)

![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)